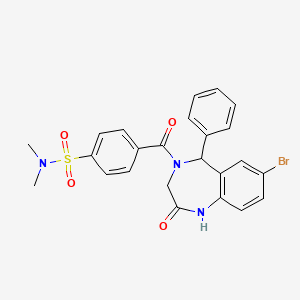
4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-dimethylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C24H22BrN3O4S and its molecular weight is 528.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-dimethylbenzene-1-sulfonamide belongs to a class of benzodiazepine derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzodiazepine core with a bromo substituent and a sulfonamide group. Its molecular formula is C18H19BrN2O3S, and it exhibits significant lipophilicity due to the presence of aromatic rings and a sulfonamide moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzodiazepine derivatives. The compound has shown promising activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 10 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant activity of the compound was evaluated using the DPPH assay. Results indicated moderate scavenging activity:
| Compound | DPPH Inhibition (%) |
|---|---|
| 4-(7-bromo...) | 45.2 |
| Standard Antioxidant (Ascorbic Acid) | 90.5 |
The data suggest that while the compound exhibits some antioxidant properties, it is less effective than standard antioxidants .
Enzyme Inhibition
The sulfonamide group in the compound is known for its ability to inhibit specific enzymes. Preliminary studies suggest that it may act as an inhibitor of carbonic anhydrase, which is crucial in various physiological processes. This inhibition could lead to therapeutic applications in conditions such as glaucoma and edema .
The proposed mechanism involves the formation of covalent bonds between the sulfonamide group and nucleophilic residues in target enzymes. This interaction leads to enzyme inhibition, affecting metabolic pathways critical for bacterial survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Antioxidant Properties
In another investigation focused on antioxidant properties, the compound was tested alongside other benzodiazepine derivatives. It was found that modifications to the benzodiazepine structure could enhance antioxidant activity, suggesting avenues for further research into structure-activity relationships.
Eigenschaften
IUPAC Name |
4-(7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carbonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3O4S/c1-27(2)33(31,32)19-11-8-17(9-12-19)24(30)28-15-22(29)26-21-13-10-18(25)14-20(21)23(28)16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKSKBCDSGICJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













